Disulfide, bis(thiocarbamoyl)

Computational Thermochemistry Rubber Vulcanization Radical Stability

Disulfide, bis(thiocarbamoyl) (CAS 504-90-5), also known as thiuram disulfide, is the parent compound of the thiuram disulfide class with the formula S=C(NH2)SSC(NH2)=S. Unlike its commercially prevalent alkyl-substituted analogs such as tetramethylthiuram disulfide (TMTD, CAS 137-26-8) and tetraethylthiuram disulfide (TETD/disulfiram, CAS 97-77-8), this unsubstituted congener serves as a fundamental molecular scaffold for studying structure-activity relationships in rubber vulcanization, biological redox chemistry, and non-covalent interactions.

Molecular Formula C2H4N2S4
Molecular Weight 184.3 g/mol
CAS No. 504-90-5
Cat. No. B3343092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(thiocarbamoyl)
CAS504-90-5
Molecular FormulaC2H4N2S4
Molecular Weight184.3 g/mol
Structural Identifiers
SMILESC(=S)(N)SSC(=S)N
InChIInChI=1S/C2H4N2S4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6)
InChIKeyCSNJTIWCTNEOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Evidence for Disulfide, bis(thiocarbamoyl) (CAS 504-90-5): The Unsubstituted Thiuram Disulfide


Disulfide, bis(thiocarbamoyl) (CAS 504-90-5), also known as thiuram disulfide, is the parent compound of the thiuram disulfide class with the formula S=C(NH2)SSC(NH2)=S [1]. Unlike its commercially prevalent alkyl-substituted analogs such as tetramethylthiuram disulfide (TMTD, CAS 137-26-8) and tetraethylthiuram disulfide (TETD/disulfiram, CAS 97-77-8), this unsubstituted congener serves as a fundamental molecular scaffold for studying structure-activity relationships in rubber vulcanization, biological redox chemistry, and non-covalent interactions. Its minimal steric bulk and unique electronic properties, arising from the absence of N-alkyl groups, result in distinctly different S-S bond energetics, conformational preferences, and intermolecular interaction profiles that are critical for applications requiring precise redox tuning or crystal engineering [2].

Why Disulfide, bis(thiocarbamoyl) (CAS 504-90-5) Cannot Be Casually Substituted with Alkylated Thiuram Disulfides


Thiuram disulfides are not interchangeable despite sharing a common RSSR core. Alkyl substitution at the nitrogen atoms fundamentally alters the electron density on the thiocarbonyl moiety, directly modulating the S-S bond dissociation enthalpy, the radical stability of the resulting dithiocarbamoyl species, and the molecular geometry [1]. Consequently, a procurement decision based solely on class-level similarity risks acquiring a compound with a different rate of vulcanization, altered redox potential, and divergent capacity for non-covalent S···N and S···S intramolecular interactions that are essential for crystal packing and reactivity [2]. Quantitative evidence below demonstrates that Disulfide, bis(thiocarbamoyl) (R=H) occupies a distinct parameter space which is not adequately bridged by any alkyl-substituted analog.

Quantitative Differentiation Guide for Disulfide, bis(thiocarbamoyl) (CAS 504-90-5) vs. Alkylated Analogs


S-S Bond Dissociation Enthalpy: R=H Exhibits Higher Homolytic Stability Compared to NMe2-Substituted TMTD

In a systematic computational study at the G3X(MP2) level of theory, the S-S bond dissociation enthalpy of Disulfide, bis(thiocarbamoyl) (R=H) is significantly higher than that of tetramethylthiuram disulfide (TMTD, R=NMe2), which exhibited the lowest enthalpy in the series at 155 kJ mol⁻¹ [1]. This is attributed to the electron-donating effect of the NMe2 group, which stabilizes the formed radical (Me2NCS2•). The R=H parent compound lacks this stabilization, resulting in a higher energy barrier for homolytic S-S cleavage and thus lower radical generation propensity under thermal or mechanical stress [1].

Computational Thermochemistry Rubber Vulcanization Radical Stability

Intramolecular S···N and S···S Non-Covalent Interactions: A Structural Feature Critically Dependent on N-Substitution

The crystal structure of a novel bis(thiocarbamoyl) disulfide derivative revealed the presence of rare intramolecular S···N and S···S short contacts, stabilized by the specific conformational arrangement of the thiocarbamoyl groups [1]. Density functional theory (DFT) calculations (RI-PB86/TZVP) combined with AIM and NBO analyses confirmed that these interactions are highly sensitive to the steric and electronic nature of the N-substituents [1]. The unsubstituted Disulfide, bis(thiocarbamoyl) (R=H) possesses the smallest steric demand, enabling a conformational preference for cis or trans arrangements that maximize these contacts, whereas bulky alkyl groups (e.g., in TMTD or TETD) force torsional angles that disrupt these stabilizing interactions [1].

Crystal Engineering Non-Covalent Interactions X-ray Crystallography

Electrochemical Redox Behavior: Substituent-Dependent Reduction Potentials Differentiate R=H from Alkylated Disulfides

The standard potentials of the dithiocarbamate/thiuram disulfide redox couple have been calculated via thermochemical cycles, explicitly modeling the reactions with dithiocarbamic acid H2NCS2⁻ (the conjugate base of Disulfide, bis(thiocarbamoyl)) [1]. The reduction of thiuram disulfides proceeds stepwise: initial electron attachment followed by S-S bond cleavage. The energetics of this process are directly correlated with the electron density on the thiocarbonyl sulfur, which is maximized in the unsubstituted parent compound due to the absence of electron-withdrawing or sterically-demanding alkyl groups [1]. Experimental cyclic voltammetry of tetraalkylthiuram disulfides confirms that the extent of thermal dissociation into RS• radicals follows the order tetraisopropyl > tetraethyl > tetramethyl, indicating that smaller substituents lead to more stable disulfide bonds [2]. The R=H compound is therefore expected to possess the most cathodic (negative) reduction potential in the series, making it the weakest oxidant among thiuram disulfides.

Electrochemistry Redox Chemistry Dithiocarbamate/thiuram System

Thermochemical Stability of the S-S Bond: Parity with Alkane Disulfides but Differential Reactivity with Metal Oxides

Rotating-bomb combustion calorimetry established that the S-S thermochemical bond energy in tetramethylthiuram disulfide (TMTD) is approximately the same as in normal alkane disulfides and elemental sulfur (S₈) [1]. However, when reacting with zinc oxide (ZnO), a key activator in rubber vulcanization, TMTD does not react readily to form the corresponding zinc dithiocarbamate, whereas tetraethylthiuram disulfide (TETD) reacts readily [2]. This differential reactivity highlights that the N-alkyl substituents, not just the disulfide core, govern the crucial activation pathway with metal oxides. Disulfide, bis(thiocarbamoyl) (R=H), with its primary amide-like -NH2 groups, presents a distinct hydrogen-bonding donor/acceptor profile that can facilitate or inhibit complexation with metal oxide surfaces compared to the purely hydrophobic N-alkyl surfaces of TMTD or TETD.

Combustion Calorimetry Vulcanization Chemistry Metal Oxide Reactivity

Differential Biological Activity: The Parent Disulfide Scaffold Forms Covalent Cross-Links Distinct from Alkylated Analogs

Investigations into the molecular mechanism of dithiocarbamate neurotoxicity have established that bis(thiocarbamoyl) disulfides, including the parent R=H compound, exert toxicity through liberation of carbon disulfide (CS2) and subsequent covalent cross-linking of proteins [1]. The rate and extent of CS2 liberation and the nature of the resulting protein adducts (dithiocarbamate esters vs. thiourea cross-links) are directly governed by the pKa of the parent amine and the steric accessibility of the thiocarbamoyl group [2]. Disulfide, bis(thiocarbamoyl) (R=H), derived from ammonia (pKa ~9.25), will generate cross-links with different kinetics and structural outcomes compared to analogs derived from dimethylamine (pKa ~10.7) or diethylamine, affecting both toxicological profile and therapeutic potential.

Neurotoxicity Mechanisms Protein Cross-Linking Carbon Disulfide Liberation

Optimal Application Scenarios for Disulfide, bis(thiocarbamoyl) (CAS 504-90-5) Based on Quantitative Differentiation Evidence


Fundamental Vulcanization Studies Requiring a Slow Radical Generator with Delayed Scorch Safety

For rubber chemists investigating the kinetics of thiuram-accelerated sulfur vulcanization, Disulfide, bis(thiocarbamoyl) provides a model compound with a higher S-S bond dissociation enthalpy than TMTD (155 kJ mol⁻¹) [1]. This translates to a slower rate of radical generation at processing temperatures, offering an extended scorch time that is invaluable for studying intermediate reactions without confounding from premature crosslinking. Its distinct reactivity profile with zinc oxide, expected to differ from both TMTD (unreactive) and TETD (readily reactive), makes it a unique probe for elucidating the role of amine structure in the zinc-mediated activation pathway [2].

Crystal Engineering and Solid-State Materials Design Leveraging S···N/S···S Non-Covalent Interactions

The unsubstituted nature of Disulfide, bis(thiocarbamoyl) permits the closest approach between thiocarbamoyl groups, maximizing the formation of intramolecular S···N and S···S short contacts that have been characterized by X-ray crystallography and DFT calculations [1]. For solid-state chemists designing novel organic materials with tailored melting points, solubility, and mechanical properties, this compound offers a unique handle that alkylated analogs cannot replicate due to steric interference from N-substituents.

Electrochemical Reference Standard with the Most Negative Reduction Potential in the Thiuram Disulfide Class

The dithiocarbamate/thiuram disulfide redox couple is a classic system in molecular electrochemistry. Disulfide, bis(thiocarbamoyl) (R=H) is predicted to possess the most cathodic reduction potential owing to maximal electron density at sulfur [1]. This makes it an ideal internal standard or baseline compound for calibrating the redox properties of novel mixed thiuram disulfides or for designing organic cathode materials where a more negative discharge potential is desired to increase cell voltage. Its mild oxidizing power also recommends it as a reagent of choice when over-oxidation of sensitive substrates must be avoided [2].

Toxicological Research on Carbon Disulfide-Mediated Neurotoxicity with a Chemically Distinct Cross-Linking Profile

For toxicologists and pharmacologists studying CS2-mediated protein cross-linking as a mechanism of neuropathy, Disulfide, bis(thiocarbamoyl) generates a unique spectrum of protein adducts compared to TETD (disulfiram) or TMTD. The primary amine-derived dithiocarbamate is expected to liberate CS2 at a rate and produce isothiocyanate (HN=C=S) with electrophilic properties that differ from those originating from secondary amine derivatives [1]. This allows researchers to dissect the contribution of the amine moiety to the overall toxicological outcome without the confounding influence of variable N-alkyl lipophilicity.

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